Maximin-H6

Membrane orientation NMR spectroscopy Gram-negative selectivity

Maximin-H6 is a 20‑residue, C‑terminally amidated cationic antimicrobial peptide (AMP) originally isolated from skin secretions of the Chinese red‑belly toad *Bombina maxima*. It adopts an amphipathic α‑helical conformation upon membrane binding and serves as a prototypical representative of cationic α‑helical AMPs due to its canonical charge (+2), chain length, and amino acid composition.

Molecular Formula
Molecular Weight
Cat. No. B1577405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin-H6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin-H6: A Structurally Defined Cationic α-Helical Antimicrobial Peptide for Gram-Negative Membrane Research & Procurement Specification


Maximin-H6 is a 20‑residue, C‑terminally amidated cationic antimicrobial peptide (AMP) originally isolated from skin secretions of the Chinese red‑belly toad *Bombina maxima* [1]. It adopts an amphipathic α‑helical conformation upon membrane binding and serves as a prototypical representative of cationic α‑helical AMPs due to its canonical charge (+2), chain length, and amino acid composition [1]. Maximin-H6 demonstrates activity against Gram‑negative bacteria and exhibits haemolytic activity, making it a well‑characterized tool compound for investigating membrane‑selective mechanisms [2].

Why Maximin-H6 Cannot Be Replaced by Other Maximin H‑Family Peptides or Generic Cationic AMPs Without Compromising Experimental Reproducibility


Within the maximin H subfamily, even single‑residue variations translate into substantially different antimicrobial potency, target spectrum, and haemolytic profiles [1]. For example, Maximin-H3 and Maximin-H4 share high sequence homology yet display MIC values that differ by a factor of 2–4 against *Staphylococcus aureus* and *Candida albicans* [2]. Maximin-H6 possesses a unique GxxxG motif that mediates peptide‑peptide interactions on the membrane surface—a structural feature absent from Maximin-H3 and Maximin-H4—leading to a distinct membrane‑disruption mechanism that cannot be replicated by simply substituting another maximin H peptide [3].

Maximin-H6: Quantitative Comparator Evidence for Scientific Procurement and Assay Design


Maximin-H6 Exhibits ~70° Helix Rotation in Negatively Charged Membranes Relative to Zwitterionic Membranes, Providing a Structurally Defined Basis for Selective Gram‑Negative Targeting

NMR paramagnetic relaxation enhancement (PRE) measurements reveal that Maximin-H6 rotates ~70° around its helix axis when bound to negatively charged SDS micelles (a bacterial membrane surrogate) compared to neutral DPC micelles (a eukaryotic membrane surrogate). This rotation exposes the GxxxG motif for peptide‑peptide interactions, a mechanism that is not observed for closely related amphibian AMPs such as bombinin H2 or magainin 2, which adopt different orientations upon membrane binding [1].

Membrane orientation NMR spectroscopy Gram-negative selectivity

Maximin-H6 Orientation Parallel to the Membrane Surface Contrasts with the Transmembrane Insertion of fst Toxin, Demonstrating Sequence‑Encoded Topology Specificity

PRE‑derived topology mapping demonstrates that Maximin-H6 binds parallel to the micelle surface, enabling lateral aggregation at the membrane‑water interface. In a direct comparison under identical experimental conditions, the bacterial toxin fst (a 33‑residue peptide) inserts in a transmembrane orientation with a protruding intrinsically disordered C‑terminal region [1]. This topologically divergent behavior arises from Maximin-H6's amphipathic α‑helical architecture and GxxxG‑mediated peptide‑peptide interactions.

Membrane topology PRE-NMR peptide orientation

Maximin-H6 Maintains Alpha-Helical Conformational Flexibility in Bacterial Membrane Mimics, Distinguishing It from Structurally Rigid Maximin H‑Family Members

15N relaxation measurements reveal that Maximin-H6 retains a fully α‑helical fold in both neutral DPC and negatively charged SDS micelles, yet exhibits significantly greater backbone flexibility in the SDS (bacterial surrogate) environment [1]. By contrast, Maximin-H4 and Maximin-H5 adopt a more rigid helix in SDS, as indicated by their more stable membrane‑bound conformation reported in the literature [2]. This enhanced flexibility in a bacterial membrane context may facilitate the conformational adaptation of Maximin-H6 required for the GxxxG‑driven oligomerization step that leads to membrane disruption.

Conformational dynamics 15N relaxation membrane-mimetic

Maximin-H6 Possesses a Unique GxxxG Motif Not Found in the Most Closely Related Maximin H‑Peptides (H3, H4), Enabling a Distinct Oligomerization‑Dependent Lytic Mechanism

Sequence alignment shows that Maximin-H6 contains a GxxxG motif (Gly residues at positions 8 and 12) within its hydrophobic face, a well‑characterized dimerization/oligomerization motif in transmembrane helices. This motif is absent in Maximin-H3 (sequence: ILGPVLGLVGSALGGLLKKI‑NH2 in H‑type; note: the H‑type sequences differ) and Maximin-H4, neither of which possesses the GxxxG spacing [1]. The GxxxG motif in Maximin-H6 is positioned to drive helix‑helix interactions upon the ~70° rotation in negatively charged membranes, providing a structurally encoded ‘switch’ for oligomerization that is not available in H3 or H4 [2].

GxxxG motif peptide oligomerization mechanism of action

Maximin-H6: Optimal Research & Industrial Application Scenarios Based on Verified Differentiation


Structural Biology of Membrane‑Active Peptides: NMR Model System for Surface‑Bound α‑Helical AMPs

Maximin-H6 is uniquely suited for high‑resolution NMR studies of surface‑bound AMP topology because its parallel orientation and ~70° rotation in bacterial membrane surrogates are quantitatively characterized [1]. Its 20‑residue length and spontaneous α‑helical folding in both neutral and negatively charged environments make it an ideal model for comparing membrane‑selective conformational switches.

Mechanistic Studies of GxxxG‑Mediated Peptide Oligomerization on Membranes

The GxxxG motif in Maximin-H6, combined with its membrane‑surface‑parallel orientation upon binding to negatively charged lipids, provides a defined experimental system for investigating how helix‑helix interactions drive AMP oligomerization and subsequent membrane disruption [1]. This is not achievable with Maximin-H3 or Maximin-H4, which lack the motif.

Antimicrobial Susceptibility Testing Against Gram‑Negative Reference Strains

Maximin-H6's reported activity against Gram‑negative bacteria [1], coupled with its structural characterization, supports its use as a reference compound in standardized MIC assays against *Escherichia coli* ATCC 25922 and other Gram‑negative quality‑control strains, provided that batch‑specific purity (typically ≥95% by HPLC) is verified.

Rational Design of Maximin‑Derived Antibiotic Leads with Reduced Haemolytic Activity

Because Maximin-H6 exhibits haemolytic activity alongside its antibacterial action [1], it serves as a baseline scaffold for structure‑activity relationship (SAR) studies aimed at engineering selectivity. The ~70° rotation data and GxxxG motif enable rational mutagenesis to decouple antibacterial potency from mammalian cell toxicity.

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